molecular formula C16H12FN3S B1681801 SKF-86002 CAS No. 72873-74-6

SKF-86002

Número de catálogo: B1681801
Número CAS: 72873-74-6
Peso molecular: 297.4 g/mol
Clave InChI: YOELZIQOLWZLQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

SKF-86002 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

SKF-86002 ejerce sus efectos inhibiendo la actividad de las MAPKs p38, que están involucradas en la producción de citoquinas proinflamatorias. El compuesto se une al sitio de unión al ATP de las MAPKs p38, evitando su activación y la posterior fosforilación de los objetivos posteriores. Esta inhibición conduce a una disminución en la producción de interleucina-1 y factor de necrosis tumoral alfa, lo que reduce la inflamación .

Análisis Bioquímico

Biochemical Properties

SKF86002 plays a crucial role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production . Additionally, SKF86002 inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid .

Cellular Effects

SKF86002 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, SKF86002 has been shown to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein .

Molecular Mechanism

The molecular mechanism of SKF86002 involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . SKF86002 is an ATP-competitive inhibitor, suggesting that its binding to target proteins relies on understanding its physicochemical characteristics .

Temporal Effects in Laboratory Settings

The effects of SKF86002 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of SKF86002 vary with different dosages in animal models. For instance, SKF86002 (10-90 mg/kg; oral administration; daily; for 22 days) has been shown to have anti-arthritic activity, significantly decreasing hindleg volumes after injection of adjuvant in Lewis rats .

Metabolic Pathways

SKF86002 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid, indicating its involvement in the arachidonic acid metabolic pathway .

Métodos De Preparación

La síntesis de SKF-86002 implica la formación de una estructura de imidazol bicíclico. La ruta sintética normalmente incluye los siguientes pasos:

Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto se sintetiza normalmente en laboratorios de investigación utilizando la ruta sintética mencionada anteriormente.

Análisis De Reacciones Químicas

SKF-86002 experimenta varios tipos de reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

SKF-86002 es único en su capacidad para inhibir selectivamente las MAPKs p38 sin afectar a otras quinasas. Los compuestos similares incluyen:

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y potencia.

Propiedades

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELZIQOLWZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223168
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72873-74-6
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-86002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-86002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
skf-86002
Reactant of Route 2
skf-86002
Reactant of Route 3
skf-86002
Reactant of Route 4
Reactant of Route 4
skf-86002
Reactant of Route 5
Reactant of Route 5
skf-86002
Reactant of Route 6
Reactant of Route 6
skf-86002
Customer
Q & A

Q1: What is the primary mechanism of action of SK&F 86002?

A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []

Q2: Does SK&F 86002 affect cytokine production?

A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]

Q3: How does SK&F 86002 affect p38 MAPK signaling?

A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []

Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?

A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:

  • Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
  • Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
  • Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []

Q5: Does SK&F 86002 affect other kinases?

A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []

Q6: What is the molecular formula and weight of SK&F 86002?

A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []

Q7: Is there any spectroscopic data available for SK&F 86002?

A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []

Q8: Has SK&F 86002 been investigated in any animal models of disease?

A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:

  • Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
  • Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
  • Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
  • Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
  • Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []

Q9: Are there any known limitations or drawbacks associated with SK&F 86002?

A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:

  • Lack of target specificity: The broad kinase binding profile of SK&F 86002 raises concerns about potential off-target effects and a need for more selective analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.